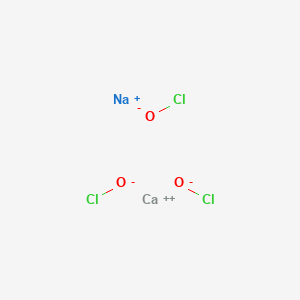
calcium;sodium;trihypochlorite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
calcium;sodium;trihypochlorite is a compound that combines hypochlorous acid with calcium and sodium in a specific ratio. Hypochlorous acid is known for its strong oxidizing properties and is widely used for its disinfectant and bleaching capabilities. The addition of calcium and sodium enhances its stability and effectiveness in various applications.
准备方法
Synthetic Routes and Reaction Conditions
Hypochlorous acid can be synthesized through several methods:
Hydrolysis of Chlorine Gas: Chlorine gas is dissolved in water to produce hypochlorous acid. [ \text{Cl}_2 + \text{H}_2\text{O} \rightarrow \text{HOCl} + \text{H}^+ + \text{Cl}^- ]
Electrolysis of Salt Solution: Electrolysis of a salt solution (e.g., sodium chloride) produces chlorine gas, which then reacts with water to form hypochlorous acid. [ 2\text{Cl}^- + 2\text{H}_2\text{O} \rightarrow \text{Cl}_2 + 2\text{OH}^- + \text{H}_2 ] [ \text{Cl}_2 + \text{H}_2\text{O} \rightarrow \text{HOCl} + \text{H}^+ + \text{Cl}^- ]
Acidification of Hypochlorite: Acidifying a hypochlorite solution (e.g., sodium hypochlorite) produces hypochlorous acid. [ \text{OCl}^- + \text{H}^+ \rightarrow \text{HOCl} ]
Industrial Production Methods
Industrial production of hypochlorous acid, calcium sodium salt (3:1:1) involves the controlled reaction of chlorine gas with a mixture of calcium and sodium salts in water. The reaction conditions are carefully monitored to maintain the desired ratio and ensure the stability of the final product.
化学反应分析
Types of Reactions
calcium;sodium;trihypochlorite undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, reacting with organic and inorganic substances.
Reduction: It can be reduced to chloride ions in the presence of reducing agents.
Substitution: It can participate in substitution reactions, where the hypochlorous acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic compounds, metals, and other oxidizable substances. Conditions typically involve aqueous solutions at neutral to slightly acidic pH.
Reduction: Reducing agents such as sodium thiosulfate or sulfite are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the hypochlorous acid moiety under mild conditions.
Major Products
Oxidation: Produces oxidized organic or inorganic compounds.
Reduction: Produces chloride ions and water.
Substitution: Produces substituted organic compounds with the hypochlorous acid moiety replaced.
科学研究应用
calcium;sodium;trihypochlorite has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Employed in disinfection and sterilization of biological samples and laboratory equipment.
Medicine: Utilized in wound care and disinfection due to its antimicrobial properties.
Industry: Applied in water treatment, food processing, and textile bleaching.
作用机制
The mechanism of action of hypochlorous acid, calcium sodium salt (3:1:1) involves the release of hypochlorous acid, which acts as a strong oxidizing agent. It reacts with fatty acids and amino acids, disrupting cell membranes and metabolic processes. The formation of chloramines further interferes with cellular functions, leading to the inactivation of microorganisms.
相似化合物的比较
Similar Compounds
Calcium Hypochlorite: Used for disinfection and bleaching, but less stable than hypochlorous acid, calcium sodium salt (3:1:1).
Sodium Hypochlorite: Commonly used in household bleach and water treatment, but has a different stability profile.
Lithium Hypochlorite: Used in swimming pool disinfection, but less common in industrial applications.
Uniqueness
calcium;sodium;trihypochlorite is unique due to its enhanced stability and effectiveness compared to other hypochlorite salts. The combination of calcium and sodium provides a balanced formulation that is suitable for a wide range of applications.
属性
CAS 编号 |
53053-57-9 |
|---|---|
分子式 |
CaCl3NaO3 |
分子量 |
217.4 g/mol |
IUPAC 名称 |
calcium;sodium;trihypochlorite |
InChI |
InChI=1S/Ca.3ClO.Na/c;3*1-2;/q+2;3*-1;+1 |
InChI 键 |
VZKGOPXJBQTFRY-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[O-]Cl.[Na+].[Ca+2] |
规范 SMILES |
[O-]Cl.[O-]Cl.[O-]Cl.[Na+].[Ca+2] |
Key on ui other cas no. |
53053-57-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


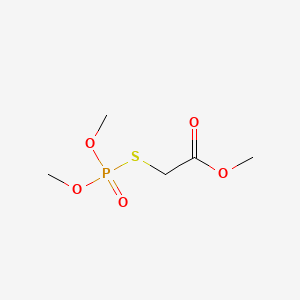
![4'-(2-Methylbutoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1620352.png)
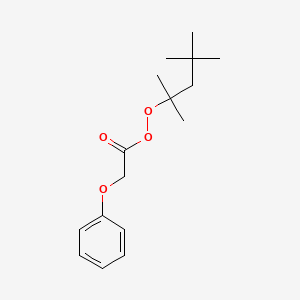
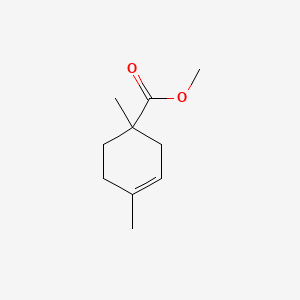
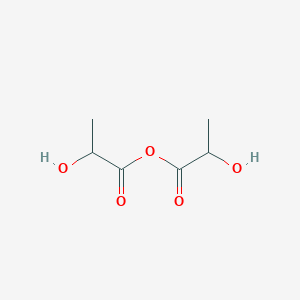
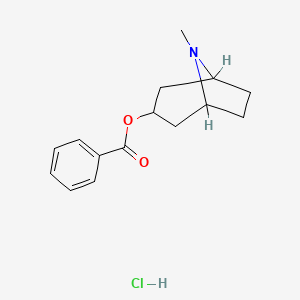
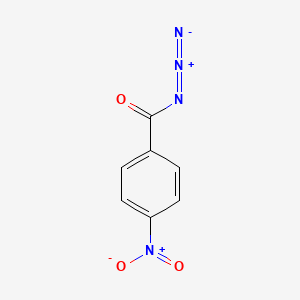
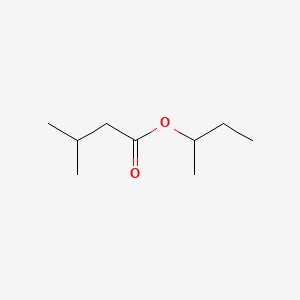
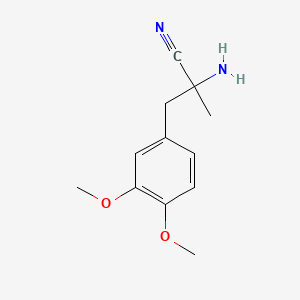
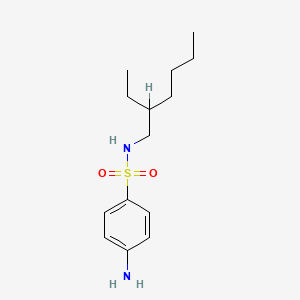
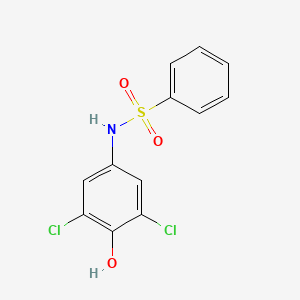
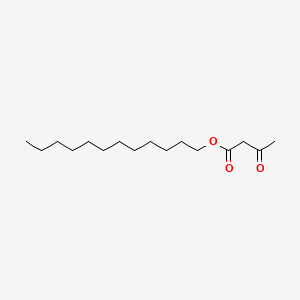
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B1620373.png)

